molecular formula C24H39N3O4S B13889125 N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid

N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid

Cat. No.: B13889125
M. Wt: 465.7 g/mol
InChI Key: LCMFKMWXEWZXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is a chemical compound with the molecular formula C12H16N2O4S·C12H23N. It is a derivative of L-leucine, an essential amino acid, and is often used in various biochemical and pharmaceutical research applications. The compound is known for its stability and unique chemical properties, making it a valuable tool in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT typically involves the reaction of L-leucine with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting N-2-nitrophenylsulfenyl-L-leucine is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is widely used in scientific research due to its unique properties:

Mechanism of Action

The compound exerts its effects primarily through the interaction of its nitrophenylsulfenyl group with biological molecules. The sulfenyl group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is unique due to its specific interaction with L-leucine, providing distinct steric and electronic properties that influence its reactivity and stability. This makes it particularly useful in studies involving leucine-specific pathways and mechanisms .

Properties

Molecular Formula

C24H39N3O4S

Molecular Weight

465.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid

InChI

InChI=1S/C12H16N2O4S.C12H23N/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-6,8-9,13H,7H2,1-2H3,(H,15,16);11-13H,1-10H2

InChI Key

LCMFKMWXEWZXQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.